molecular formula C8H9BrO3S B1586546 2-(2-Bromophenyl)sulfonylethanol CAS No. 685892-17-5

2-(2-Bromophenyl)sulfonylethanol

Cat. No. B1586546
M. Wt: 265.13 g/mol
InChI Key: IBTZCZYNHPLQRS-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)sulfonylethanol” is a synthetic compound. It has a molecular formula of C8H9BrO3S and a molecular weight of 265.13 g/mol .


Physical And Chemical Properties Analysis

“2-(2-Bromophenyl)sulfonylethanol” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 444.5±45.0 °C at 760 mmHg, and a flash point of 222.6±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Polymeric Materials

2-(2-Bromophenyl)sulfonylethanol derivatives are explored in the development of polymeric materials, particularly in the context of proton exchange membranes (PEMs) for fuel cell applications. For instance, sulfonated poly(arylene ether sulfone) copolymers, derived from monomers related to 2-(2-Bromophenyl)sulfonylethanol, have shown promising properties for PEMs, including high proton conductivities and low methanol permeabilities, which are crucial for the efficiency and stability of fuel cells (Wang et al., 2012).

Bioelectrochemical Systems

In bioelectrochemical systems (BES), compounds analogous to 2-(2-Bromophenyl)sulfonylethanol, such as 2-Bromoethanesulfonate (BES), are commonly used as methanogenesis inhibitors. Research indicates that BES's effectiveness can vary based on the specific conditions of the BES, such as the presence of oxygen, which can lead to BES degradation and the consequent release of bromide ions (Rago et al., 2015).

Organic Synthesis

In organic synthesis, the reactivity of 2-(2-Bromophenyl)sulfonylethanol and related bromophenyl compounds is leveraged in various chemical transformations. For example, they are used in the Ferrier rearrangement for the synthesis of 2-deoxy sugars, highlighting their utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and drug development (Rosati et al., 2013).

properties

IUPAC Name

2-(2-bromophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTZCZYNHPLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373751
Record name 2-(2-bromophenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)sulfonylethanol

CAS RN

685892-17-5
Record name 2-[(2-Bromophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-17-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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